5-Piperazin-1-yl-2-cyanobenzoic acid

Catalog No.
S13345692
CAS No.
M.F
C12H13N3O2
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Piperazin-1-yl-2-cyanobenzoic acid

Product Name

5-Piperazin-1-yl-2-cyanobenzoic acid

IUPAC Name

2-cyano-5-piperazin-1-ylbenzoic acid

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C12H13N3O2/c13-8-9-1-2-10(7-11(9)12(16)17)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2,(H,16,17)

InChI Key

LZHCVDAIVVQLAF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)C#N)C(=O)O

5-Piperazin-1-yl-2-cyanobenzoic acid is a chemical compound characterized by its piperazine ring and a cyanobenzoic acid moiety. This compound features a piperazine group, which is a six-membered ring containing two nitrogen atoms, and is known for its versatility in medicinal chemistry. The presence of the cyanide group (–C≡N) enhances its chemical reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals.

The molecular formula of 5-Piperazin-1-yl-2-cyanobenzoic acid is C11H12N4O2C_{11}H_{12}N_{4}O_{2}, and its structure can be represented as follows:

This structure allows for multiple functionalization possibilities, which are crucial for developing derivatives with tailored biological activities.

, including:

  • Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Hydrolysis: The cyanide group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
  • Reduction Reactions: The nitrile group can be reduced to an amine, providing further functionalization opportunities.

Common reagents used in these reactions include sodium hydroxide for hydrolysis and lithium aluminum hydride for reduction.

The biological activity of 5-Piperazin-1-yl-2-cyanobenzoic acid has been investigated in various studies. Compounds containing piperazine moieties are often associated with diverse pharmacological effects, including:

  • Antidepressant Properties: Some derivatives have shown potential as antidepressants due to their interaction with neurotransmitter systems.
  • Antitumor Activity: Studies indicate that piperazine-containing compounds can inhibit tumor cell proliferation.
  • Antimicrobial Effects: Certain derivatives exhibit activity against bacterial strains, making them candidates for antibiotic development.

The mechanism of action typically involves modulation of receptor activity or enzyme inhibition, which is influenced by the structural characteristics of the compound.

Several synthesis methods have been developed for 5-Piperazin-1-yl-2-cyanobenzoic acid. Common approaches include:

  • Direct Reaction of Piperazine with Cyanobenzoic Acid:
    • Reacting piperazine with 2-cyanobenzoic acid under acidic conditions to facilitate the formation of the desired compound.
  • Multi-step Synthesis:
    • Involves intermediate compounds where piperazine is first modified before coupling with cyanobenzoic acid derivatives. This method allows for better control over the final product's properties.
  • Using Coupling Agents:
    • Employing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds between piperazine and carboxylic acids.

These methods are advantageous due to their efficiency and ability to produce high yields of pure compounds.

5-Piperazin-1-yl-2-cyanobenzoic acid has several applications in medicinal chemistry:

  • Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting various biological pathways.
  • Research Tool: Used in studies investigating receptor-ligand interactions and enzyme activity modulation.
  • Chemical Intermediates: Acts as a precursor in synthesizing more complex molecules used in drug formulations.

Interaction studies involving 5-Piperazin-1-yl-2-cyanobenzoic acid focus on its binding affinity to various receptors and enzymes. Techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding interactions.
  • Isothermal Titration Calorimetry: To study thermodynamics of binding interactions.

These studies help elucidate the compound's potential therapeutic effects and guide further modifications to enhance efficacy.

5-Piperazin-1-yl-2-cyanobenzoic acid shares structural similarities with several other compounds that contain piperazine or benzoic acid derivatives. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
4-Amino-N-(piperidin-1-yl)benzenesulfonamideContains a sulfonamide groupKnown for antibacterial properties
5-Amino-2-(4-methyl-piperazin-1-YL)-benzoic acid hydrochlorideContains an amino group and methyl substitutionExhibits significant binding affinity
5-(Piperazin-1-YL)-2-thiophenecarboxylic acidContains a thiophene ringPotential antifungal activity
4-(piperazinyl)-1,3-benzodioxoleContains a benzodioxole structureNotable for its psychoactive properties

The uniqueness of 5-Piperazin-1-yl-2-cyanobenzoic acid lies in its specific combination of a cyanide functional group with the piperazine ring, which enhances its reactivity and potential biological activity compared to other similar compounds. This makes it particularly valuable in drug design and synthesis.

XLogP3

-1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

231.100776666 g/mol

Monoisotopic Mass

231.100776666 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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